molecular formula C13H21NO3 B8504218 Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate

Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B8504218
M. Wt: 239.31 g/mol
InChI Key: ZZXJYDAYLKOXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-10(15)13(9-14)6-4-5-7-13/h4-9H2,1-3H3

InChI Key

ZZXJYDAYLKOXKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2(C1)CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (10.82 g, 44.8 mmol) in DCM (225 mL) was added 4 Å molecular sieve (22.00 g), then added PDC (42.17 g, 112.1 mmol) slowly. After addition, the reaction mixture was stirred at rt overnight and filtered. The filter cake was washed with EtOAc (50 mL×3) and the filtrate was concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/15) to give the product as colorless oil (5.92 g, 55.2%).
Quantity
10.82 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
42.17 g
Type
reactant
Reaction Step Two
Yield
55.2%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (10.87 g, 45.04 mmol) in DCM (200 mL) were added 4 Å molecular sieve (20.00 g) followed by PCC (24.27 g, 112.6 mmol) slowly and the mixture was stirred at rt overnight. The resulting mixture was filtered and the filter cake was washed with EtOAc (50 mL×3). The filtrate was concentrated in vacuo and the residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/50 to 1/10) to give the product as a white solid (8.56 g, 79.4%).
Quantity
10.87 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
24.27 g
Type
reactant
Reaction Step Two
Yield
79.4%

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